![molecular formula C21H23N3O2 B2412563 N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1251708-38-9](/img/structure/B2412563.png)
N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of interesting biological activities.
Scientific Research Applications
Antimycobacterial Applications
This compound has been synthesized and evaluated for its ability to inhibit the M. tuberculosis H37Rv strain . In a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines, two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . This suggests potential applications in the treatment of tuberculosis.
Drug Discovery and Synthesis
The compound is part of a series of synthesized 4-aminoquinolines, which were evaluated for their antimycobacterial properties . The synthesis and evaluation of these compounds contribute to the broader field of drug discovery and development.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16(2)24-13-12-20(23-24)21(25)22-14-17-8-10-19(11-9-17)26-15-18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZNGZVJOMEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide |
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